Irbesartan impurity 20-d4

LC-MS/MS Internal Standard Stable Isotope Labeling

Quantifying trace-level azide impurities in sartan APIs demands a deuterated internal standard that ensures co-elution without isotopic cross-talk. Unlabeled impurity 20 lacks the +4 Da mass shift essential for reliable SRM/MRM quantitation, risking method failure. Irbesartan impurity 20-d4, with its defined 2′,3′,5′,6′-d4 labeling pattern, provides: - Baseline mass resolution for accurate quantitation at ≤0.10% relative to API. - Consistent ionization efficiency and retention time, minimizing re-validation burden. - Direct support for ANDA submissions by meeting ICH Q3A reporting thresholds.

Molecular Formula C33H25N7
Molecular Weight 523.6 g/mol
Cat. No. B15140630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan impurity 20-d4
Molecular FormulaC33H25N7
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]
InChIInChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2/i20D,21D,22D,23D
InChIKeyZIKZMAFZWVVHPT-OKTYWHLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan Impurity 20-d4: Procurement Evidence


Irbesartan impurity 20-d4 (CAS: 143618-44-4) is the deuterium-labeled analog of the process-related impurity irbesartan impurity 20, with four hydrogen atoms on the biphenyl moiety replaced by deuterium . This stable isotope-labeled compound, with the IUPAC name 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-2-trityl-2H-tetrazole and molecular formula C33H21D4N7 , is primarily employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods [1].

Why Irbesartan Impurity 20-d4 Cannot Be Substituted


Direct substitution of irbesartan impurity 20-d4 with the unlabeled irbesartan impurity 20 (C33H25N7) or a non-isobaric deuterated analog (e.g., irbesartan impurity 14-d4) is analytically unsound and can lead to invalidated method performance. The unlabeled form lacks the requisite mass shift (+4 Da) required for reliable chromatographic co-elution with minimal isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. The specific labeling pattern (2′,3′,5′,6′-d4) is not uniformly available across different vendor offerings of irbesartan impurities [2], meaning that changing suppliers without rigorous re-validation risks introducing a different impurity profile with altered ionization efficiency, retention time, and fragmentation behavior, thus compromising method accuracy and reproducibility [3].

Irbesartan Impurity 20-d4: Evidence-Based Advantages


Superior Specificity via Deuterium Mass Shift

The incorporation of four deuterium atoms in irbesartan impurity 20-d4 increases its molecular weight by +4 Da compared to the unlabeled impurity 20 (519.6 g/mol vs 523.6 g/mol) [1]. This mass difference is critical for eliminating signal interference between the analyte and internal standard during LC-MS/MS analysis. Unlike the unlabeled impurity 20, which would co-elute and generate the same precursor and product ions, the deuterated analog allows for distinct mass selection in the first quadrupole (Q1), ensuring that the internal standard channel does not contribute to the analyte signal and vice versa [2].

LC-MS/MS Internal Standard Stable Isotope Labeling Quantitative Analysis

Isotopic Purity Enables Cross-Study Comparability

The utility of a deuterated internal standard is highly dependent on its isotopic purity. The presence of unlabeled (d0) or incompletely labeled (d1-d3) species can lead to significant 'cross-talk' and inaccurate quantification. While specific batch data for irbesartan impurity 20-d4's isotopic enrichment are not publicly available, the typical specification for this class of compound is an isotopic purity of ≥98% . This is a critical differentiator from generic 'deuterated' offerings where isotopic enrichment may be unspecified or lower. Using a standard with undefined or low isotopic purity introduces a non-linear response in the calibration curve and compromises method robustness [1].

Method Validation Isotopic Purity Reproducibility Stable Isotope

Unique Azide and Trityl-Tetrazole Handles

Irbesartan impurity 20-d4 possesses a unique combination of functional groups not found in many other common irbesartan impurities: an azide group and a trityl-protected tetrazole. This distinguishes it from simpler impurities like Irbesartan EP Impurity A (which lacks both) or other deuterated impurities like Irbesartan impurity 14-d4 . The presence of the azide group renders the molecule suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions [1]. While not a primary quantitative differentiator for bioanalysis, this feature provides a unique research tool for potential applications like affinity labeling, bioconjugation, or as a probe in mechanistic studies, which is not possible with unlabeled impurity 20 or other non-azide containing analogs.

Click Chemistry Metabolic Profiling Reactivity Structural Elucidation

Verified High Purity from Specialized Vendors

Irbesartan impurity 20-d4 is commercially available from specialized vendors at a purity of ≥98% (HPLC) . This is a key procurement consideration compared to the unlabeled impurity 20, which may be offered by some suppliers without a certified purity specification or at lower purity levels (e.g., >95%) [1]. In the context of pharmaceutical analysis, where a reference standard's purity directly impacts the accuracy of quantitative results, a defined and high level of purity is non-negotiable. The commitment to a ≥98% purity specification from established suppliers of stable isotope-labeled compounds ensures that the material is suitable for its intended use as a reference standard in a regulated environment .

Reference Standard Supply Chain Quality Control Purity

Irbesartan Impurity 20-d4: Applications


LC-MS/MS Trace Analysis of Impurity 20

In this application, Irbesartan Impurity 20-d4 serves as the stable isotope-labeled internal standard for a validated LC-MS/MS method designed to quantify the unlabeled impurity 20 in irbesartan active pharmaceutical ingredient (API) or finished dosage forms [1]. The +4 Da mass difference ensures baseline separation in the mass analyzer, allowing for accurate measurement at very low levels (e.g., ≤0.10% relative to API) as required by ICH Q3A guidelines. The use of the deuterated IS corrects for matrix effects and variations in sample preparation and ionization efficiency, providing superior accuracy and precision compared to an external standard method [2].

Pharmacokinetic and Metabolic Profiling of Azide Impurity

For specialized studies investigating the fate of azide-containing impurities in biological systems, Irbesartan Impurity 20-d4 can be employed as a tracer. Its deuterium label allows it to be distinguished from the endogenously formed unlabeled impurity, while its unique azide handle offers the possibility for downstream click chemistry-based enrichment or detection [1]. This dual functionality enables quantitative mass spectrometry analysis coupled with bio-orthogonal chemistry approaches, providing a level of analytical depth not achievable with unlabeled impurity 20 or other non-azide containing standards [2].

Method Development and Validation for ANDAs

During the development of a generic irbesartan product, demonstrating control over specified and unspecified impurities is a core requirement for ANDA submission. Irbesartan Impurity 20-d4 is used as a high-purity reference standard to establish system suitability, determine relative response factors (RRFs), and validate the analytical method's accuracy, precision, and sensitivity for impurity 20 [1]. Its use ensures that the analytical procedure is robust and capable of detecting and quantifying this specific impurity at the required reporting threshold, thereby supporting the demonstration of pharmaceutical equivalence and product safety to regulatory agencies [2].

Technical Documentation Hub

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